molecular formula C13H14BrNO B13884399 N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine CAS No. 156391-40-1

N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine

Cat. No.: B13884399
CAS No.: 156391-40-1
M. Wt: 280.16 g/mol
InChI Key: UNMFKUJTMSFNIU-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a furanmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of 4-bromobenzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acylated product is then reduced to form the corresponding ethyl derivative.

    Furan Ring Formation: The ethyl derivative undergoes a cyclization reaction to form the furan ring.

    Amine Introduction: Finally, the furan compound is reacted with an amine to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethylamine: Similar structure but lacks the furan ring.

    Ethyl 2-(4-bromophenyl)acetate: Contains a bromophenyl group but differs in the ester functional group.

    2-(4-Bromophenyl)ethylamine: Similar ethylamine structure but without the furan moiety.

Uniqueness

N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine is unique due to the presence of both the bromophenyl and furanmethanamine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

156391-40-1

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(furan-2-ylmethyl)ethanamine

InChI

InChI=1S/C13H14BrNO/c14-12-5-3-11(4-6-12)7-8-15-10-13-2-1-9-16-13/h1-6,9,15H,7-8,10H2

InChI Key

UNMFKUJTMSFNIU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCCC2=CC=C(C=C2)Br

Origin of Product

United States

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